molecular formula C38H22O B12632331 5-(4-Phenoxyphenyl)rubicene CAS No. 922184-97-2

5-(4-Phenoxyphenyl)rubicene

Cat. No.: B12632331
CAS No.: 922184-97-2
M. Wt: 494.6 g/mol
InChI Key: IRWBAHCGJOBIOC-UHFFFAOYSA-N
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Description

5-(4-Phenoxyphenyl)rubicene is a chemical compound that belongs to the family of rubicenes, which are polycyclic aromatic hydrocarbons. These compounds are known for their unique structural and electronic properties, making them of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 5-(4-Phenoxyphenyl)rubicene typically involves the Scholl reaction, a method that facilitates the formation of polycyclic aromatic hydrocarbons through oxidative cyclization. The starting material, 9,10-diphenylanthracene, is treated with an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of an acid like trifluoromethanesulfonic acid (TfOH). This reaction leads to the formation of the rubicene core, which can then be further functionalized to introduce the phenoxyphenyl group .

Chemical Reactions Analysis

5-(4-Phenoxyphenyl)rubicene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DDQ for oxidation and various halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while substitution reactions can introduce different functional groups onto the rubicene core .

Scientific Research Applications

5-(4-Phenoxyphenyl)rubicene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons. In biology, its unique electronic properties make it a candidate for use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). In medicine, its potential as a fluorescent probe for imaging applications is being explored. Industrially, it is used in the development of sensors and lithium batteries .

Mechanism of Action

The mechanism of action of 5-(4-Phenoxyphenyl)rubicene involves its interaction with various molecular targets and pathways. Its planar structure and extended π-conjugation allow it to participate in electron transfer processes, making it an effective component in electronic devices. The specific pathways involved depend on the application, but generally, its electronic properties enable it to interact with other molecules and materials in a way that facilitates the desired effect .

Comparison with Similar Compounds

5-(4-Phenoxyphenyl)rubicene is unique among similar compounds due to its specific structural features and electronic properties. Similar compounds include other rubicene derivatives, such as 3,10-(di-tert-butyl)rubicene and N-doped rubicenes. These compounds share the rubicene core but differ in their substituents, which can significantly affect their properties and applications. For example, N-doped rubicenes exhibit different packing motifs and electronic properties compared to this compound .

Properties

CAS No.

922184-97-2

Molecular Formula

C38H22O

Molecular Weight

494.6 g/mol

IUPAC Name

5-(4-phenoxyphenyl)rubicene

InChI

InChI=1S/C38H22O/c1-2-8-25(9-3-1)39-26-19-16-23(17-20-26)24-18-21-31-34(22-24)30-13-7-15-32-35-28-11-5-4-10-27(28)29-12-6-14-33(36(29)35)38(31)37(30)32/h1-22H

InChI Key

IRWBAHCGJOBIOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC4=C(C=C3)C5=C6C4=CC=CC6=C7C8=CC=CC=C8C9=C7C5=CC=C9

Origin of Product

United States

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